2-Chloro-6-methoxyisonicotinic acid
Overview
Description
2-Chloro-6-methoxyisonicotinic acid is a derivative of nicotinic acid, commonly known as niacin, which is a natural product found in various plants and animals. This compound is of interest due to its potential applications in the development of herbicides. The research on this compound and its derivatives has shown promising results in controlling weed growth, particularly against monocotyledonous weeds .
Synthesis Analysis
The synthesis of derivatives of 2-chloro-6-methoxyisonicotinic acid, specifically N-(arylmethoxy)-2-chloronicotinamides, has been achieved through a series of chemical reactions starting from nicotinic acid. These compounds have been designed to explore their herbicidal activity, and some have shown excellent efficacy. For instance, compound 5f, a derivative of 2-chloro-6-methoxyisonicotinic acid, demonstrated significant herbicidal activity against duckweed with an IC50 value of 7.8 μM .
Molecular Structure Analysis
The molecular structure of compounds related to 2-chloro-6-methoxyisonicotinic acid has been characterized using various spectroscopic techniques. For example, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and its structure was determined by X-ray diffraction. The ligand in this complex coordinates to the metal center through sulfur and nitrogen atoms, forming a four-membered ring. The geometry around the tin atom was described as either trigonal bipyramidal or tetragonal pyramidal .
Chemical Reactions Analysis
The chemical reactions involving 2-chloro-6-methoxyisonicotinic acid derivatives have been studied to understand their potential applications. For instance, the influence of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was investigated. This study provided insights into the kinetic and theoretical aspects of the reaction, comparing the results with those of other related complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-methoxyisonicotinic acid derivatives are crucial for their application as herbicides. The synthesis and reactions of esters of related compounds have been explored, with the aim of obtaining esters with specific properties. For example, the reaction of 2-oxocyclopentyl(hexyl)glyoxylic acid esters with malonic acid derivatives led to the formation of esters that, upon hydrolysis and decarboxylation, yielded 2-oxo-5,6-tetramethylene-1,2-dihydroisonicotinic acid . These studies contribute to the understanding of the behavior of these compounds under various conditions and their potential as herbicidal agents.
Scientific Research Applications
Application 1: Plant Disease Resistance
- Summary of Application : Compounds similar to 2-Chloro-6-methoxyisonicotinic acid, such as 2,6-dichloroisonicotinic acid (INA), are used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Methods of Application : These substances are applied to plants to induce their natural immune system. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
Application 2: Nitrogen Fertilizer Efficiency
- Summary of Application : Although not directly related to 2-Chloro-6-methoxyisonicotinic acid, a study investigated the horizontal migration and transformation of nitrogen in soil with oxalic acid and inhibitors (e.g., nitrification inhibitors, DMPP, urease inhibitors, and NBPT) under different soil water contents .
- Methods of Application : Four nitrogen fertilizers (e.g., ammonium bicarbonate, ammonium sulfate, ammonium chloride, and urea) were applied separately and combined with oxalic acid, DMPP, and NBPT. The ammonium and nitrate nitrogen contents in the different soil layers were measured .
- Results or Outcomes : The application of ammonium bicarbonate with inhibitors increased soil NH4±N content by 15.42–21.12%. Urea with DMPP application significantly increased soil NH4±N content by 11.93–14.87% at 40% water content and flooded conditions .
Application 3: Systemic Acquired Resistance in Plants
- Summary of Application : Compounds like 2,6-dichloroisonicotinic acid (a compound similar to 2-Chloro-6-methoxyisonicotinic acid) have been found to stimulate Systemic Acquired Resistance (SAR) in tobacco plants, making them resistant to pathogens such as the tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .
Application 4: Ester Derivatives as Potential Inducers of Plants’ Natural Immune System
- Summary of Application : A study presents the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
- Methods of Application : The ester derivatives were tested on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The application of these ester derivatives in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
Application 5: Edible Films
- Summary of Application : Fatty acid esters, which are biodegradable and environment-friendly, have been a sought-after class of molecule for various food-grade applications. This work involves the incorporation of fatty acid esters namely cetyl-caprylate and cetyl-caprate in edible Carboxymethyl cellulose-based films .
- Methods of Application : The esters were enzymatically synthesized by esterification of caprylic acid and capric acid respectively with cetyl alcohol at a molar ratio of 1:1, using Candida antarctica lipase B which was immobilized (10 % w/w) at 65 ◦C .
- Results or Outcomes : The addition of an optimized amount of glycerol and cetyl-caprylate or cetyl-caprate esters to the carboxymethyl cellulose films is required for improved mechanical strength and better thermal properties .
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBTHQTVJMCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381948 | |
Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyisonicotinic acid | |
CAS RN |
15855-06-8 | |
Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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